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Cat. No.: B1230268 Get Quote

An In-depth Technical Guide on the Thermodynamic Properties of Solid Rubidium Iodide

Introduction
Rubidium iodide (RbI) is an alkali halide salt composed of rubidium and iodine. It presents as

a white, crystalline solid at standard conditions.[1][2] Like many other alkali halides, RbI adopts

the rock salt (NaCl) crystal structure, crystallizing in the cubic Fm̅ 3m space group.[1][3][4] Its

well-defined structure and ionic bonding make it a subject of interest for fundamental studies in

solid-state physics and chemistry. Understanding the thermodynamic properties of rubidium
iodide is crucial for its potential applications and for modeling the behavior of ionic solids under

various conditions of temperature and pressure. This guide provides a comprehensive

overview of the key thermodynamic parameters of solid RbI, details the experimental

methodologies used for their determination, and presents logical workflows and relationships

through visualizations.

Core Physical and Crystallographic Properties
A summary of the fundamental physical and crystallographic properties of solid rubidium
iodide is presented in Table 1. These values provide the foundational context for

understanding its thermodynamic behavior.

Table 1: General and Crystallographic Properties of Solid Rubidium Iodide
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Property Value Reference(s)

Chemical Formula RbI [1]

Molar Mass 212.3723 g/mol [3]

Appearance White crystalline solid [3]

Density 3.110 - 3.55 g/cm³ [3][5][6]

Melting Point 642 - 647 °C (915 - 920 K) [1][3][7]

Boiling Point
1300 - 1304 °C (1573 - 1577

K)
[1][3]

Crystal Structure Rock Salt (NaCl type), Cubic [1][3][4]

Space Group Fm̅ 3m [4]

Lattice Constant (a) 7.326 Å [3][7]

| Rb-I Bond Length | 3.66 - 3.69 Å |[3][4][7] |

Thermodynamic Data
The key thermodynamic properties of solid rubidium iodide at standard conditions (298.15 K

and 100 kPa) are summarized in Table 2. These data are essential for predicting the stability

and reactivity of the compound.

Table 2: Thermodynamic Properties of Solid Rubidium Iodide at Standard Conditions (298.15

K)
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Property Symbol Value Reference(s)

Standard Enthalpy
of Formation

ΔfH⁰₂₉₈ -328.7 kJ/mol [3][7]

Standard Gibbs Free

Energy of Formation
ΔG⁰₂₉₈ -325.7 kJ/mol [3][7]

Standard Molar

Entropy
S⁰₂₉₈ 118.11 J/K·mol [3][7]

Lattice Energy U +629.5 kJ/mol [8]

Specific Heat

Capacity (at 283 K)
cₚ 242 J/kg·K [6]

Molar Heat Capacity

(at 283 K)
Cₚ ~51.4 J/mol·K [6]

| Thermal Expansion Coefficient (at 283 K) | α | 39 x 10⁻⁶ K⁻¹ |[6] |

Under pressure, rubidium iodide undergoes a first-order phase transition from its ambient B1

(rock salt) structure to a B2 (CsCl-type) structure at approximately 0.404 GPa.[9]

Experimental Protocols
The determination of the thermodynamic properties of solid materials like rubidium iodide
relies on precise experimental techniques. The following sections detail the methodologies for

key measurements.

Heat Capacity Measurement by Differential Scanning
Calorimetry (DSC)
The heat capacity of rubidium iodide has been measured over a temperature range of 310 to

780 K using Differential Scanning Calorimetry (DSC).

Principle: DSC measures the difference in the amount of heat required to increase the

temperature of a sample and a reference material as a function of temperature. This difference

is used to calculate the heat capacity of the sample.
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Methodology:

Sample Preparation: High-purity (e.g., >99.9%) rubidium iodide salt is recrystallized from

distilled water and dried in a vacuum at an elevated temperature (e.g., 480 K) for several

hours to remove moisture.

Instrumentation: A differential scanning calorimeter (e.g., Perkin-Elmer DSC II) is used for the

measurement.

Reference Material: A standard reference material with a well-known heat capacity, such as

ground NBS sapphire, is sealed in a gas-tight pan. Its mass is chosen to have a heat

capacity similar to that of the RbI sample.

Measurement: The prepared RbI sample is sealed in a similar pan and placed in the

calorimeter alongside the reference. The instrument heats both pans at a constant rate (e.g.,

10 K/min).

Data Analysis: The instrument records the differential heat flow to the sample and reference

needed to maintain the same temperature. This differential heat flow is directly proportional

to the sample's heat capacity at a given temperature. The heat capacity (Cₚ) is calculated

using the recorded thermal effect, the mass of the sample, and the known heat capacity of

the reference material.

Structural Analysis by X-ray Diffraction (XRD)
X-ray diffraction is the primary technique for determining the crystal structure, lattice

parameters, and phase transitions of crystalline solids.

Principle: A beam of X-rays is directed at the crystalline sample. The atoms in the crystal lattice

diffract the X-rays in a predictable pattern based on their arrangement. The angles and

intensities of the diffracted beams are recorded to determine the crystal structure.

Methodology for Phase Transition Analysis:

Sample Loading: A powdered sample of RbI is loaded into a high-pressure cell (e.g., a

diamond anvil cell) for pressure-dependent studies or a temperature-controlled stage for

thermal analysis.[9]
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Data Collection: Energy-dispersive X-ray diffraction (EDXRD) with a synchrotron radiation

source is used to monitor the sample under hydrostatic conditions as pressure is

incrementally applied.[9]

Phase Identification: The diffraction patterns are recorded at each pressure or temperature

step. A phase transition is identified by the appearance of new diffraction peaks

corresponding to a new crystal structure (e.g., B2 phase) and the disappearance of the

original peaks (B1 phase).[9]

Kinetic Analysis: For kinetic studies, diffraction patterns are collected in real-time to follow the

transformation, allowing for the determination of the transition rate as a function of pressure

or temperature.[9]

Lattice Energy Determination via the Born-Haber Cycle
The lattice energy of an ionic solid cannot be measured directly but can be calculated using a

thermochemical cycle known as the Born-Haber cycle. This cycle applies Hess's Law to relate

the lattice energy to several experimentally measurable enthalpy changes.

Principle: The cycle equates the standard enthalpy of formation (ΔfH⁰) of the ionic solid from its

constituent elements in their standard states to the sum of the enthalpy changes for several

intermediate steps required to form the gaseous ions from the elements and then combine

them to form the solid lattice.

Methodology (Theoretical Calculation): The lattice energy (U) is calculated using the following

equation derived from the cycle: U = ΔHsub(Rb) + IE₁(Rb) + ½ΔHdiss(I₂) + EA(I) - ΔfH⁰(RbI)

Where the required values are obtained as follows:

Enthalpy of Formation (ΔfH⁰): Determined by solution calorimetry.

Enthalpy of Sublimation (ΔHsub): Measured for the metallic element (Rubidium).[8]

Ionization Energy (IE₁): Determined from gas-phase spectroscopic measurements for the

metallic element.[8]
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Bond Dissociation Energy (ΔHdiss): Measured for the diatomic nonmetal (Iodine).[10] The

cycle uses the enthalpy of atomization, which is half of this value.

Electron Affinity (EA): Determined from gas-phase experiments for the nonmetal atom.[8]

Visualizations: Workflows and Logical Relationships
Diagrams created using the DOT language provide clear visual representations of complex

processes and relationships.

Born-Haber Cycle for Rubidium Iodide (RbI)

Rb(s) + ½ I₂(s)

Rb(g)

 ΔH_sub(Rb)
+80.9 kJ/mol

RbI(s)

 ΔfH⁰(RbI)
-328.7 kJ/mol Rb⁺(g)

 IE₁(Rb)
+403.0 kJ/mol

Rb⁺(g) + I⁻(g)

I(g)I⁻(g)

 Lattice Energy (U)
-629.5 kJ/mol

 ½ΔH_diss(I₂)
+106.8 kJ/mol

Click to download full resolution via product page

Caption: Born-Haber cycle illustrating the energy relationships in the formation of solid RbI.
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Experimental Workflow for DSC Heat Capacity Measurement

Sample Preparation

DSC Measurement

Data Analysis

Prepare high-purity
RbI sample (e.g., dry)

Weigh and seal sample
in DSC pan

Prepare sapphire
reference sample

Weigh and seal reference
in DSC pan

Load sample and reference
pans into calorimeter

Heat at a constant rate
(e.g., 10 K/min)

Record differential
heat flow vs. T

Calculate heat capacity (Cₚ)
using heat flow data and

reference Cₚ

Plot Cₚ as a function
of Temperature

Click to download full resolution via product page

Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry (DSC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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